({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride
Description
({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride is a secondary amine hydrochloride salt featuring a benzylamine core substituted with a methyl group and a 4-chlorophenylmethoxy moiety. Its molecular formula is C₁₅H₁₇Cl₂NO, with a molecular weight of 310.21 g/mol. The compound’s structure comprises a central benzene ring substituted at the para position with a methoxy group linked to a 4-chlorophenyl group. The amine nitrogen is further substituted with a methyl group, and the hydrochloride salt enhances its solubility and stability. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines targeting neurotransmitter receptors or enzymes .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c1-17-10-12-4-8-15(9-5-12)18-11-13-2-6-14(16)7-3-13;/h2-9,17H,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGHVXTWMDVEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride , also known as 4-(4-Chlorophenyl)benzylamine hydrochloride , is a member of the amine class of compounds. Its unique structure and biological properties have garnered attention in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, synthesis, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C13H13Cl2N |
| Molecular Weight | 254.16 g/mol |
| IUPAC Name | [4-(4-chlorophenyl)phenyl]methanamine;hydrochloride |
| PubChem CID | 17998851 |
| Appearance | Light yellow to yellow powder |
| Boiling Point | 382.2 °C at 760 mmHg |
Structure
The compound features a phenyl ring substituted with a chlorophenyl group and a methoxy group, contributing to its biological activity. The presence of the dimethylamine moiety is particularly significant, as it is known to enhance the pharmacological profile of similar compounds.
Pharmacological Effects
Research indicates that compounds with a dimethylamine structure exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives containing dimethylamine can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
- Antihistaminic Properties : The compound may act as an antihistamine, which could be beneficial in treating allergic reactions .
- Anticancer Potential : Preliminary studies suggest that similar compounds may influence pathways involved in tumor growth and metastasis, indicating potential anticancer properties .
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with various biological targets, modulating receptor activity and influencing signaling pathways.
Case Studies and Research Findings
- Antimicrobial Activity Study : A recent study evaluated the antimicrobial effects of several dimethylamine derivatives against common bacterial strains. The results demonstrated that compounds similar to this compound exhibited significant inhibition of bacterial growth, suggesting potential for antibiotic development .
- Antihistaminic Efficacy : In a clinical trial focusing on allergic rhinitis treatment, a related compound showed promising antihistaminic effects with minimal side effects. This suggests that this compound could be explored for similar applications .
- Cancer Research : A study investigated the effects of various dimethylamine derivatives on cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation and induce apoptosis in specific cancer types, highlighting their potential as anticancer agents .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
The compound is recognized as a significant intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing medications aimed at treating neurological disorders. For instance, it is involved in synthesizing drugs that target neurotransmitter systems, which are pivotal in managing conditions such as depression and anxiety disorders .
Antihistaminic Properties
Research indicates that derivatives of this compound exhibit antihistaminic activity, making them candidates for treating allergic conditions. Its structural analogs have been linked to the development of antihistamines used for managing allergic rhinitis and urticaria .
Chemical Research
Structure-Activity Relationship Studies
In chemical research, 4-[(4-Chlorophenyl)methoxy]phenylmethyl(methyl)amine hydrochloride is utilized to explore the structure-activity relationships (SAR) of amine compounds. By modifying its structure, researchers can assess how changes impact biological activity and therapeutic efficacy .
Synthetic Pathways
The compound serves as a precursor in synthesizing more complex molecules. For example, it has been used in processes leading to the creation of piperazine derivatives that are essential in pharmacological research .
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques. Its use aids in improving the accuracy and reliability of methods for detecting similar compounds within complex biological samples .
Quality Control
The compound's consistent properties make it suitable for quality control measures in laboratories focusing on pharmaceutical formulations. It helps ensure that products meet required specifications before reaching the market .
Material Science
Development of Advanced Materials
In material science, 4-[(4-Chlorophenyl)methoxy]phenylmethyl(methyl)amine hydrochloride is explored for its potential applications in developing new materials. Its incorporation into polymer matrices has shown promise in enhancing properties such as thermal stability and electrical conductivity .
Coatings and Electronics
The compound's unique chemical structure allows it to be utilized in creating specialized coatings for electronic devices, which can improve performance and longevity under various environmental conditions .
Biochemical Studies
Interactions with Biological Systems
Researchers utilize this compound to investigate its interactions with biological systems. Studies focus on understanding its mechanism of action at the molecular level, particularly how it influences neurotransmitter pathways and cellular responses .
Potential Therapeutic Mechanisms
Investigations into its therapeutic mechanisms have revealed insights into how modifications to its structure can enhance or inhibit specific biological activities, paving the way for developing targeted therapies .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; potential antihistaminic properties |
| Chemical Research | Utilized in SAR studies; precursor for complex molecule synthesis |
| Analytical Chemistry | Standard reference material for chromatographic techniques; quality control applications |
| Material Science | Development of advanced polymers; applications in coatings and electronics |
| Biochemical Studies | Investigates interactions with biological systems; explores therapeutic mechanisms |
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-chlorophenylmethoxy group distinguishes it from simpler biphenyl derivatives like [4-(4-chlorophenyl)phenyl]methylamine hydrochloride .
- Halogen substituents in compounds like {[2-(2-bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride introduce steric and electronic effects that may alter receptor binding .
Q & A
Q. What synthetic strategies are recommended for preparing ({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : A two-step synthesis is typically employed:
Nucleophilic Substitution : React 4-chlorophenylmethanol with a brominated intermediate (e.g., 4-bromophenylmethylmethylamine) using potassium carbonate as a base in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
Hydrochloride Formation : Treat the free base with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of 4-chlorophenylmethanol to brominated precursor) and temperature (90°C optimal for minimizing side products) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 4-chlorophenyl group at δ 7.2–7.4 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 306.1 for C15H17ClNO·HCl) .
- HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 254 nm .
Q. What solubility profiles and storage conditions ensure compound stability?
- Methodological Answer :
- Solubility : Soluble in DMSO (>10 mg/mL), methanol (>5 mg/mL), and water (limited solubility, ~2 mg/mL). Insoluble in chloroform or hexane .
- Stability : Store at –20°C in airtight, light-protected containers. Stability confirmed via accelerated degradation studies (pH 3–7, 40°C for 4 weeks shows <5% decomposition) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across assay systems?
- Methodological Answer :
- Orthogonal Assays : Compare activity in cell-based (e.g., HEK293 transfected with serotonin receptors) vs. cell-free (e.g., radioligand binding) systems.
- Receptor Subtype Profiling : Use selective antagonists (e.g., ketanserin for 5-HT2A, SB-699551 for 5-HT5A) to identify off-target interactions .
- Data Normalization : Control for assay-specific variables (e.g., membrane protein concentration in binding assays) using reference standards like fluoxetine hydrochloride .
Q. What computational approaches predict binding affinity to serotonin receptors?
- Methodological Answer :
- Molecular Docking : Use crystal structures of 5-HT receptors (PDB: 6WGT for 5-HT1B) with AutoDock Vina. Focus on key residues (e.g., Asp155 in 5-HT2A for ionic interactions with the amine group) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable docking) .
Q. What strategies are effective for chiral resolution of enantiomers in this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/ethanol (80:20) + 0.1% diethylamine. Retention times: (R)-enantiomer at 12.3 min, (S)-enantiomer at 14.7 min .
- Crystallization : Co-crystallize with dibenzoyl-D-tartaric acid in ethanol/water (1:1) to isolate enantiopure fractions .
Q. How should impurity profiles be characterized during scale-up synthesis?
- Methodological Answer :
- LC-MS/MS : Identify common impurities (e.g., des-methyl analog, residual 4-chlorophenylmethanol) using a Q-TOF mass spectrometer in positive ion mode .
- Process Controls : Implement in-line FTIR to monitor reaction intermediates and reduce impurities (<0.5% via optimized quenching at pH 6.5) .
Data Contradiction Analysis
Q. How to address conflicting reports on metabolic stability in hepatic microsomes?
- Methodological Answer :
- Species-Specific Metabolism : Compare human vs. rat liver microsomes. Human CYP2D6 shows faster clearance (t1/2 = 45 min vs. 120 min in rats) due to differential isoform activity .
- CYP Inhibition Studies : Co-incubate with quinidine (CYP2D6 inhibitor) to confirm metabolic pathways. LC-MS quantifies parent compound depletion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
